Tetraamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetraamine, also known as hexamethylenetetramine, is a heterocyclic organic compound with the formula (CH₂)₆N₄. It is a white crystalline compound that is highly soluble in water and polar organic solvents. This compound has a cage-like structure similar to adamantane and is used in the synthesis of various organic compounds, including plastics, pharmaceuticals, and rubber additives .

準備方法

Tetraamine is prepared industrially by combining formaldehyde and ammonia. The reaction can be conducted in both gas phase and solution. The general reaction is as follows:

6CH2O+4NH3→(CH2)6N4+6H2O

This reaction produces this compound and water as byproducts .

化学反応の分析

Tetraamine is a versatile reagent in organic synthesis. It undergoes several types of reactions, including:

Formylation: In the Duff reaction, this compound acts as the formyl carbon source to convert arenes into aromatic aldehydes.

Aldehyde Formation: In the Sommelet reaction, this compound converts benzyl halides to aldehydes.

Amine Synthesis: In the Delepine reaction, this compound provides primary amino groups to synthesize amines from alkyl halides

科学的研究の応用

Tetraamine has numerous applications in scientific research:

Carbon Capture: this compound-functionalized frameworks are used for efficient carbon dioxide capture from flue emissions of natural gas-fired power plants.

Microporous Cavities: this compound is used in metal-organic frameworks to create amine-appended solid adsorbents for CO₂ capture.

Copper Chelation: This compound is used as a copper chelating agent in the treatment of Wilson’s disease, where it promotes urinary copper excretion.

作用機序

The mechanism of action of tetraamine varies depending on its application:

Copper Chelation: In the treatment of Wilson’s disease, this compound acts as a selective copper (II) chelator, promoting the excretion of excess copper from the body.

Carbon Capture: In carbon capture applications, this compound-functionalized frameworks retain cooperativity, leading to efficient CO₂ adsorption and desorption cycles.

類似化合物との比較

Tetraamine can be compared with other similar compounds such as:

Triethylenetetramine: Another copper chelating agent used in the treatment of Wilson’s disease.

Pentaamines: Compounds like tetraethylenepentaamine are used in various industrial applications, including as antifouling agents and corrosion inhibitors.

This compound’s unique cage-like structure and versatile reactivity make it a valuable compound in various scientific and industrial applications. Its ability to form stable complexes and undergo multiple types of reactions highlights its importance in organic synthesis and beyond.

特性

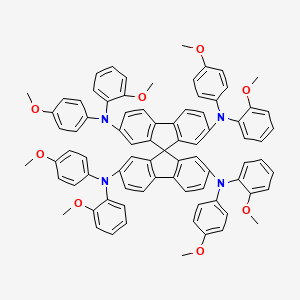

分子式 |

C81H68N4O8 |

|---|---|

分子量 |

1225.4 g/mol |

IUPAC名 |

2-N,2-N',7-N,7-N'-tetrakis(2-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine |

InChI |

InChI=1S/C81H68N4O8/c1-86-61-37-25-53(26-38-61)82(73-17-9-13-21-77(73)90-5)57-33-45-65-66-46-34-58(83(54-27-39-62(87-2)40-28-54)74-18-10-14-22-78(74)91-6)50-70(66)81(69(65)49-57)71-51-59(84(55-29-41-63(88-3)42-30-55)75-19-11-15-23-79(75)92-7)35-47-67(71)68-48-36-60(52-72(68)81)85(56-31-43-64(89-4)44-32-56)76-20-12-16-24-80(76)93-8/h9-52H,1-8H3 |

InChIキー |

KSSJBGNOJJETTC-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=C(C35C6=C(C=CC(=C6)N(C7=CC=C(C=C7)OC)C8=CC=CC=C8OC)C9=C5C=C(C=C9)N(C1=CC=C(C=C1)OC)C1=CC=CC=C1OC)C=C(C=C4)N(C1=CC=C(C=C1)OC)C1=CC=CC=C1OC)C1=CC=CC=C1OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13775567.png)

![Octadecanamide, N-(2-aminoethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B13775621.png)

![2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13775622.png)

![[2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid](/img/structure/B13775626.png)

![(2E)-2-[(4E)-4-hydroxyimino-2-methylcyclohexa-2,5-dien-1-ylidene]-2-phenylacetonitrile](/img/structure/B13775632.png)

![calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13775640.png)